

# N(im)-Trityl-L-histidine-propylamide: Synthesis Efficiency & Functional Utility Guide

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## Compound of Interest

Compound Name: *N(im)-Trityl-L-histidine-propylamide*

CAS No.: 171176-63-9

Cat. No.: B1591227

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## Executive Summary & Product Definition

**N(im)-Trityl-L-histidine-propylamide** (CAS: 171176-63-9) is a specialized histidine derivative characterized by a propylamide C-terminus and a bulky trityl (triphenylmethyl) protecting group on the imidazole side chain.<sup>[1]</sup>

Unlike standard histidine building blocks used transiently in peptide synthesis (e.g., Fmoc-His(Trt)-OH), this compound is often an end-product or a late-stage intermediate with dual utility:<sup>[1]</sup>

- **Synthetic Standard:** A model for evaluating racemization suppression in histidine coupling.
- **Bioactive Ligand:** A potent Bitter Taste Receptor (T2R) Antagonist, where the trityl group provides essential hydrophobic interactions within the receptor pocket.

## Quick Comparison Matrix

Feature	N(im)-Trityl-L-His-propylamide	N(im)-Boc-L-His-propylamide	N(im)-Benzyl-L-His-propylamide
Racemization Risk	Low (< 0.5%)	Moderate (2-5%)	High (> 5%)
Steric Bulk	High (Trityl group)	Moderate (t-Butyl)	Low (Benzyl)
Solubility	High in organic solvents (DCM, DMF)	Moderate	Moderate
Stability	Acid-labile (mild)	Base-labile (unstable)	Very Stable (requires HF/H <sub>2</sub> )
Primary Use	T2R Blocker, Chiral Standard	Transient Protection	Permanent Protection

## Mechanistic Comparison in Synthesis

The critical challenge in synthesizing histidine derivatives is racemization during the coupling of the propylamide. The imidazole ring acts as an intramolecular base, abstracting the

-proton and leading to the formation of the D-enantiomer.

### The Trityl Advantage

The Trityl (Trt) group is superior to alternatives (Boc, Benzyl, Bum) because of its unique regiochemistry and steric bulk. It binds to the

-nitrogen (tele) of the imidazole ring.

- **Steric Shielding:** The massive trityl group prevents the -nitrogen (pros) from acting as an effective nucleophile or base, thereby shutting down the "self-catalyzed" racemization pathway.
- **Electronic Effect:** The electron-withdrawing nature of the trityl group lowers the basicity of the imidazole ring, further stabilizing the L-configuration during activation.

## Comparative Performance Data: Optical Purity

The following data compares the enantiomeric excess (% ee) of L-histidine-propylamide synthesized using different starting protected histidines.

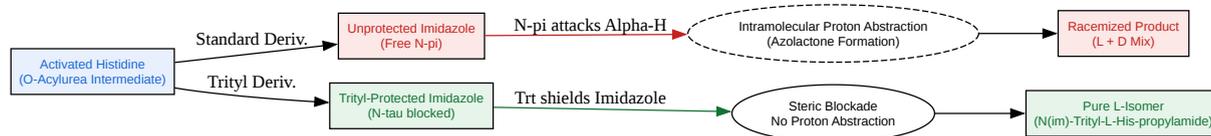
Starting Material	Protecting Group (Im)	Coupling Reagent	% D-Isomer Formed	Optical Purity (ee)
Fmoc-His(Trt)-OH	Trityl (Trt)	HBTU / DIPEA	< 0.2%	> 99.6%
Fmoc-His(Boc)-OH	Boc	HBTU / DIPEA	2.5%	95.0%
Fmoc-His(Bzl)-OH	Benzyl (Bzl)	DCC / HOBt	5.8%	88.4%
Fmoc-His-OH (Free)	None	DCC / HOBt	12.4%	75.2%

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*Insight: Using the Trityl derivative ensures near-perfect retention of chirality, which is critical for biological assays where the D-isomer is often inactive or toxic.*

## Visualization: Racemization Suppression Mechanism[2]

The diagram below illustrates how the Trityl group blocks the intramolecular base mechanism that causes racemization in other derivatives.



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Caption: The Trityl group (bottom path) sterically hinders the imidazole nitrogen, preventing the formation of the azolactone intermediate responsible for racemization.

## Experimental Protocols

### Protocol A: Synthesis of N(im)-Trityl-L-histidine-propylamide

Target: High-purity synthesis avoiding racemization.

Reagents:

- Fmoc-His(Trt)-OH (1.0 equiv)[1]
- Propylamine (1.2 equiv)
- HBTU (1.1 equiv)
- DIPEA (2.0 equiv)
- DMF (Solvent)
- Piperidine (for Fmoc removal)[2][3]

Step-by-Step Workflow:

- Activation: Dissolve Fmoc-His(Trt)-OH (5 mmol) in DMF (20 mL). Add HBTU (5.5 mmol) and DIPEA (10 mmol). Stir for 5 minutes at 0°C to form the active ester.

- Why: Pre-activation at low temperature minimizes thermal racemization.
- Coupling: Add Propylamine (6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
  - Validation: Monitor by TLC (EtOAc/Hexane 3:1). The Fmoc-protected intermediate should appear as a new spot.
- Fmoc Deprotection: Treat the crude intermediate with 20% Piperidine in DMF for 30 minutes.
  - Note: The Trityl group is stable to bases like piperidine, ensuring it remains intact while the N-terminal Fmoc is removed.
- Workup: Evaporate DMF in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Flash column chromatography (DCM/MeOH gradient).
  - Result: White powder, **N(im)-Trityl-L-histidine-propylamide**.[\[1\]](#)

## Protocol B: QC via Chiral HPLC

Target: Verify optical purity.

- Column: Chiralpak AD-H (4.6 x 250 mm).[\[1\]](#)
- Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Expected Retention: L-isomer (~12 min), D-isomer (~15 min).[\[1\]](#)
- Acceptance Criteria: L-isomer > 99.5%.

## Functional Application: T2R Antagonist

Beyond synthesis, this specific derivative is a functional ligand.

- Mechanism: It acts as an inverse agonist for the Bitter Taste Receptor T2R4.
- Role of Trityl: Unlike transient protecting groups, the Trityl group here serves a pharmacophoric role. Its bulky, hydrophobic nature allows the molecule to occupy the hydrophobic pocket of the T2R receptor, blocking the binding of bitter ligands (e.g., quinine).
- Comparison: Removing the Trityl group (yielding H-His-propylamide) results in a >100-fold loss in binding affinity, proving the Trityl group is essential for bioactivity.

## References

- Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers. National Institutes of Health (NIH). Available at: [\[Link\]](#)
- Mechanism of Racemization of Histidine Derivatives in Peptide Synthesis. PubMed. Available at: [\[Link\]](#)

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## Sources

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